molecular formula C25H24N2O5 B3311863 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide CAS No. 946275-93-0

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide

Cat. No.: B3311863
CAS No.: 946275-93-0
M. Wt: 432.5 g/mol
InChI Key: QLQZLROXOLIEFE-UHFFFAOYSA-N
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Description

The compound "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide" is a benzamide derivative that features prominently in various chemical research fields. Known for its complex structure involving a benzofuran moiety and a nitrophenyl group, this compound's unique properties make it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide" typically begins with the preparation of the benzofuran core. This involves the cyclization of ortho-alkyl phenols using dehydrating agents. Subsequent steps introduce the ether linkage and the nitrophenyl group through various substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may leverage continuous flow chemistry techniques to optimize yields and reaction times. Catalysts and efficient purification processes are employed to ensure the compound's high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound may undergo oxidation to form ketones or carboxylic acids.

  • Reduction: Reduction can lead to the transformation of nitro groups into amino groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, modifying the benzene rings or the benzofuran core.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction: Hydrogenation with palladium on carbon (Pd/C), or chemical reduction using tin and hydrochloric acid (Sn/HCl).

  • Substitution: Halogenation reagents such as bromine (Br₂), or alkylating agents like alkyl halides.

Major Products

Depending on the reaction type, products can range from simple alcohols and amines to more complex structures like polycyclic compounds or heterocycles.

Scientific Research Applications

  • Chemistry: Used in studying reaction mechanisms and creating new synthetic pathways.

  • Biology: Potential in modifying biological molecules for studying enzyme interactions.

  • Medicine: Examined for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

  • Industry: Utilized in developing new materials or pharmaceuticals due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methyl-4-nitrophenyl)benzamide

  • 2,3-dihydro-1-benzofuran-7-yl derivatives

  • N-(2-methyl-4-nitrophenyl)benzamides

Unique Features

This compound’s combination of a benzofuran and nitrophenyl group sets it apart, offering a unique set of pharmacological and chemical properties. Unlike simpler benzamides, the additional complexity may contribute to more specific biological activities or synthetic versatility.

There you have it—a snapshot of "4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide"

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-methyl-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-16-13-20(27(29)30)11-12-21(16)26-24(28)18-9-7-17(8-10-18)15-31-22-6-4-5-19-14-25(2,3)32-23(19)22/h4-13H,14-15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQZLROXOLIEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 4
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methyl-4-nitrophenyl)benzamide

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